PXS-6302 hydrochloride

Lysyl Oxidase Fibrosis Collagen Cross-Linking

Procure PXS-6302 hydrochloride for reproducible dermal fibrosis models. Unlike narrow-spectrum inhibitors, it provides a pan-LOX profile validated in human Phase 1 scars (66% LOX reduction). Its high skin permeability and topical stability ensure direct target engagement without systemic exposure. Ideal for hypertrophic scar, keloid, and scleroderma research. Reduces formulation failure risk and serves as a benchmark for fluoroallylamine-based delivery.

Molecular Formula C10H11ClF3NO2S
Molecular Weight 301.71 g/mol
Cat. No. B10861963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePXS-6302 hydrochloride
Molecular FormulaC10H11ClF3NO2S
Molecular Weight301.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C(C(=CCN)F)(F)F.Cl
InChIInChI=1S/C10H10F3NO2S.ClH/c11-9(6-7-14)10(12,13)17(15,16)8-4-2-1-3-5-8;/h1-6H,7,14H2;1H/b9-6-;
InChIKeyUOENLHPLNJYJTC-BORNJIKYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PXS-6302 (Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine Hydrochloride Procurement Specifications and LOX Inhibition Profile


(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine;hydrochloride (CAS 2584947-79-3, free base CAS 2584947-54-4), commonly designated PXS-6302 hydrochloride, is a synthetic, small-molecule, irreversible pan-lysyl oxidase (pan-LOX) inhibitor. It is a fluoroallylamine-based compound optimized for topical application and demonstrates broad inhibitory activity across all five lysyl oxidase family members (LOX, LOXL1–4) [1]. The compound has entered clinical development for fibrotic skin conditions, supported by preclinical and phase 1 data demonstrating skin penetration, collagen cross-link reduction, and scar appearance improvement [2].

Why Pan-LOX Inhibitor PXS-6302 Cannot Be Replaced by Generic LOX Inhibitors


Substitution with other lysyl oxidase inhibitors (e.g., BAPN, PXS-5153A, PXS-5505) is scientifically unsound because PXS-6302's differentiation rests on three interdependent properties: (1) a pan-LOX inhibition profile with sub-micromolar potency against LOXL2 and LOXL4 [1]; (2) high skin permeability and topical formulation stability that enables direct dermal target engagement without systemic exposure ; and (3) a unique balance of isoform inhibition that achieves collagen cross-link reduction while preserving tissue strength—a profile not replicated by narrow-spectrum LOXL2-selective inhibitors or first-generation pan-inhibitors like BAPN .

Quantitative Differentiation Evidence for PXS-6302 (Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine Hydrochloride


Pan-LOX Inhibition Potency and Isoform Selectivity Profile Compared to BAPN and PXS-5505

PXS-6302 demonstrates a distinct pan-LOX inhibition profile with sub-micromolar potency against LOXL2 and LOXL4, whereas the classical pan-inhibitor BAPN lacks isoform-specific potency data and first-generation pan-inhibitor PXS-5505 shows a different potency distribution [1]. PXS-6302 inhibits bovine LOX (IC50 = 3.7 µM), rhLOXL1 (3.4 µM), rhLOXL2 (0.4 µM), rhLOXL3 (1.5 µM), and rhLOXL4 (0.3 µM) . In contrast, PXS-5505 exhibits IC50 values of 0.493 µM (LOX), 0.159 µM (LOXL1), 0.57 µM (LOXL2), 0.18 µM (LOXL3), and 0.19 µM (LOXL4) . PXS-6302 is reported to be more selective than BAPN, though quantitative selectivity data are not published .

Lysyl Oxidase Fibrosis Collagen Cross-Linking

Enhanced Cream Formulation Stability Compared to Structural Analog PXS-4787

PXS-6302 was explicitly designed as a chemical analog of PXS-4787 to overcome formulation instability that halted further preclinical development of the earlier compound. Stability data in cream formulations showed that PXS-4787 underwent unwanted degradation, whereas PXS-6302 was chemically modified to improve cream stability while retaining the same irreversible lysyl oxidase inhibition mechanism [1].

Formulation Stability Topical Drug Delivery Preclinical Development

High Skin Permeability and Dose-Dependent LOX Inhibition in Rat Skin In Vivo

PXS-6302 exhibits high permeability across artificial membranes and cell monolayers, translating to dose-dependent target engagement in vivo. When applied as a cream to rat skin (500 mg/16 cm²), PXS-6302 achieved skin concentrations of 7.9 ± 1.5 µg/g (0.3% cream), 8.9 ± 1.4 µg/g (1% cream), and 119 ± 7.8 µg/g (10% cream), corresponding to lysyl oxidase activity inhibition of 67% (1% cream) and 98% (10% cream) after 24 hours [1]. In ex vivo human skin, PXS-6302 concentration in the reservoir chamber increased 10-fold between 2 and 6 hours, with a further 10-fold increase over the next 14 hours [2].

Skin Penetration Pharmacodynamics Topical Administration

Collagen Cross-Link Reduction and Scar Appearance Improvement in Porcine Models

In a porcine full-thickness excisional wound model, topical application of PXS-6302 (1.5% oil-in-water cream) after injury significantly improved scar appearance as assessed by blinded observer scoring, without reducing tissue strength [1]. In vitro, the structurally related analog PXS-4787 reduced hydroxyproline concentration by 10 µM (p=0.0385) and dose-dependently decreased immature (DHLNL) and mature (DPD, PYD) collagen cross-links [2]. PXS-6302, optimized for stability, is expected to produce equivalent or superior collagen modulation .

Scar Remodeling Collagen Cross-Linking Fibrosis

Clinical Phase 1 Evidence: 66% LOX Activity Reduction in Human Mature Scars

In a randomized, double-blind, placebo-controlled Phase 1 trial (ACTRN12621001545853), topical application of PXS-6302 (2% cream three times weekly for 3 months) to mature scars reduced lysyl oxidase activity by 66% and decreased hydroxyproline (a collagen marker) and total protein concentrations in scar biopsies compared with placebo [1]. Optical coherence tomography revealed increased microvessel density and tissue attenuation, suggesting ECM remodeling toward unscarred skin architecture [2].

Clinical Trial Scar Therapy Lysyl Oxidase Inhibition

High-Value Research and Procurement Applications for PXS-6302 (Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine Hydrochloride


Topical Fibrosis and Scar Remodeling Preclinical Studies

PXS-6302 is the preferred pan-LOX inhibitor for topical administration in rodent and porcine wound healing and fibrosis models. Its validated skin penetration (7.9–119 µg/g skin concentration) and dose-dependent LOX inhibition (67–98% in rat skin) [1] enable direct dermal target engagement without systemic exposure, avoiding confounding effects seen with orally administered LOX inhibitors. Researchers modeling hypertrophic scars, keloids, or scleroderma can utilize PXS-6302 to achieve reproducible collagen cross-link reduction and scar appearance improvement [2].

LOXL2/LOXL4-Driven Fibrosis Research Requiring Sub-Micromolar Potency

Studies focused on LOXL2- or LOXL4-mediated pathologies (e.g., liver fibrosis, pancreatic cancer stroma, IPF) benefit from PXS-6302's sub-micromolar IC50 values (0.4 µM for LOXL2; 0.3 µM for LOXL4) . While PXS-5505 shows greater overall potency, PXS-6302 offers a distinct isoform inhibition balance that may be more suitable for models where LOXL2/LOXL4 are the primary drivers. Procurement of PXS-6302 allows researchers to compare pan-inhibition profiles and select the compound matching their target isoform expression pattern .

Topical Formulation Development and Stability Studies

For groups developing topical LOX inhibitor formulations, PXS-6302 is the validated starting point. Its chemical design intentionally addresses the cream instability that halted PXS-4787 development [3]. Procurement of PXS-6302 reduces formulation failure risk and provides a benchmark for topical delivery of fluoroallylamine-based LOX inhibitors. The compound's high PAMPA permeability and ex vivo human skin penetration kinetics [4] also support its use as a positive control in dermatological drug delivery research.

Human Scar Tissue Target Engagement and Biomarker Studies

The Phase 1 clinical data demonstrating 66% LOX activity reduction and decreased hydroxyproline in human mature scars [5] makes PXS-6302 uniquely valuable for translational research. Preclinical scientists designing biomarker studies or validating pharmacodynamic assays can reference these human target engagement results to calibrate expectations and correlate in vitro/in vivo findings with clinical outcomes [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for PXS-6302 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.